

A Technical Guide to 1-((Benzylxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-

Compound Name: ((Benzylxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B143169

[Get Quote](#)

CAS Number: 129365-24-8[\[1\]](#)[\[2\]](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-((Benzylxy)carbonyl)piperazine-2-carboxylic acid, commonly referred to as 1-Cbz-piperazine-2-carboxylic acid, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the strategic placement of a carboxylic acid handle and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Derivatives of this scaffold have shown promise in targeting a range of conditions, including neurological disorders and inflammatory diseases.[\[3\]](#)[\[4\]](#)

Physicochemical Properties

The properties of **1-((benzylxy)carbonyl)piperazine-2-carboxylic acid** and its closely related analogues are critical for its application in synthesis. The Cbz group provides stability

during certain reaction conditions while allowing for selective deprotection. The carboxylic acid moiety serves as a key functional group for derivatization, typically through amide bond formation.

Property	Data	Source / Analogue / Note
CAS Number	129365-24-8	For the racemate/undefined stereochemistry
Synonym(s)	1- (Benzoyloxycarbonyl)piperazine -2-carboxylic acid	-
Molecular Formula	C13H16N2O4	Calculated
Molecular Weight	264.28 g/mol	Calculated
Physical Form	Solid	For 4-Cbz analogue
Boiling Point	465.1 ± 45.0 °C at 760 mmHg	For 4-Cbz analogue[5]
Density	1.3 ± 0.1 g/cm³	For 4-Cbz analogue[5]
Storage Temperature	4°C	For 4-Cbz analogue
Purity	Typically >97%	Commercial specification for related compounds[6]
Chirality	Exists as (S) and (R) enantiomers	(S)-enantiomer CAS: 1217437-93-8[7], (S)-form is a precursor for various APIs[8]

Role in Drug Discovery and Development

This piperazine derivative is a valuable scaffold for generating libraries of compounds for screening and lead optimization. The piperazine ring is a common motif in many approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The defined stereocenter at the 2-position allows for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved specificity and a better safety profile.[4]

Therapeutic Area / Target	Application of Derivatives	Reference
Neurodegenerative Diseases (AD)	Derivatives, such as 1,4-bisbenzylpiperazine-2-carboxylic acids, have been synthesized and evaluated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).	A study reported a 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative with a potent BChE inhibitory activity ($K_i = 1.6 \pm 0.08 \text{ nM}$).[9]
Inflammatory Disorders	Chromone-2-carboxylic acid amides of piperazine have been investigated as potential soluble epoxide hydrolase (sEH) inhibitors, a therapeutic approach for cardiovascular and inflammatory diseases.	A synthesized derivative showed concentration-dependent inhibition of sEH with an IC_{50} value of $1.75 \mu\text{M}$.[10]
Antiviral (HIV)	Piperazine-2-carboxylic acid amides are valuable intermediates for synthesizing orally active HIV-1 protease inhibitors.[11] The related compound 4-Cbz-1-Boc-piperazine-2-carboxylic acid is used to prepare N-aryl piperazines as new CXCR4 antagonists and antivirals.	The general class of 2-piperazinecarboxamides are key intermediates for HIV protease inhibitors.[11][12] The CXCR4 receptor is a co-receptor for HIV entry into T-cells, making its antagonists potential antiviral agents.[13]
Central Nervous System (CNS)	The core compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting the CNS.	The piperazine scaffold is widely used in the development of antipsychotics and antidepressants.[3][5]

Experimental Protocols

General Synthesis of 1-Cbz-piperazine-2-carboxylic Acid

This protocol is a representative procedure based on standard protection chemistry for amino acids. The synthesis involves the selective N-acylation of piperazine-2-carboxylic acid at the 1-position.

Objective: To protect the N1-amine of piperazine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.

Materials:

- Piperazine-2-carboxylic acid dihydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃) or similar base
- Dioxane and Water (or a similar solvent system)
- Hydrochloric acid (HCl) for pH adjustment
- Ethyl acetate or Dichloromethane for extraction
- Magnesium sulfate (MgSO₄) for drying

Procedure:

- Dissolve piperazine-2-carboxylic acid dihydrochloride in an aqueous solution of sodium bicarbonate at 0-5 °C to neutralize the salt and deprotonate the secondary amines.
- To the stirred solution, add a solution of benzyl chloroformate in dioxane dropwise, maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be kept basic (pH 8-9) by the concurrent addition of a base solution.
- Allow the reaction to stir at room temperature for several hours or overnight until TLC or LC-MS analysis indicates the consumption of the starting material.

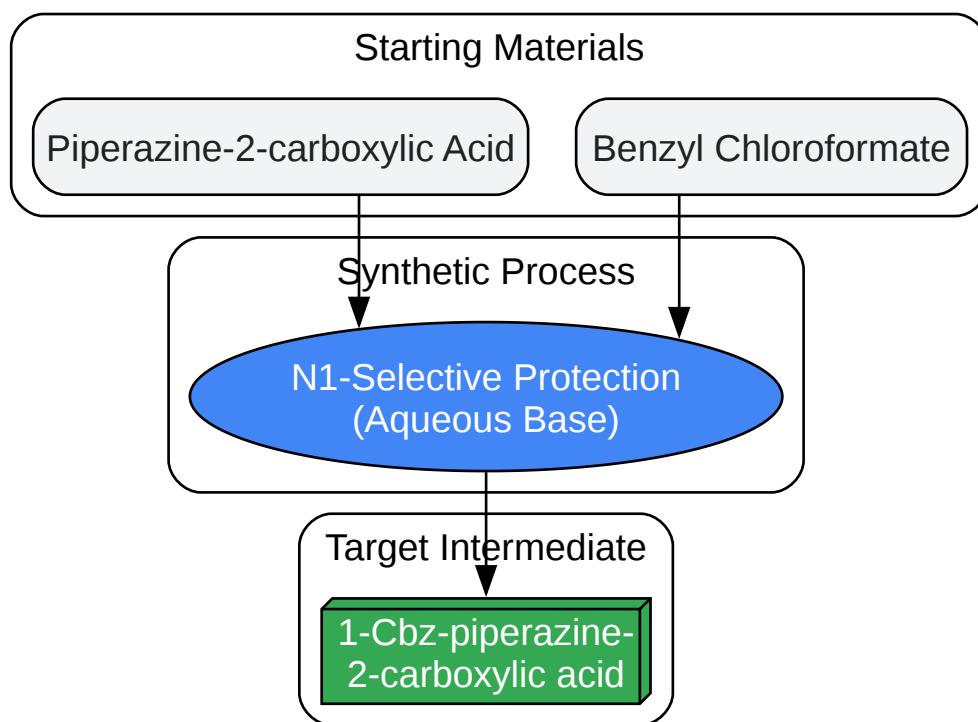
- Once the reaction is complete, wash the mixture with an organic solvent like ethyl acetate to remove unreacted benzyl chloroformate and other impurities.
- Carefully acidify the aqueous layer to pH 2-3 with cold 1N HCl. The product should precipitate out of the solution.
- Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be purified further by recrystallization or column chromatography if necessary.

Amide Coupling to Synthesize a Derivative (Example)

This protocol describes the use of 1-Cbz-piperazine-2-carboxylic acid as a building block in an amide bond formation reaction, a common step in drug development.

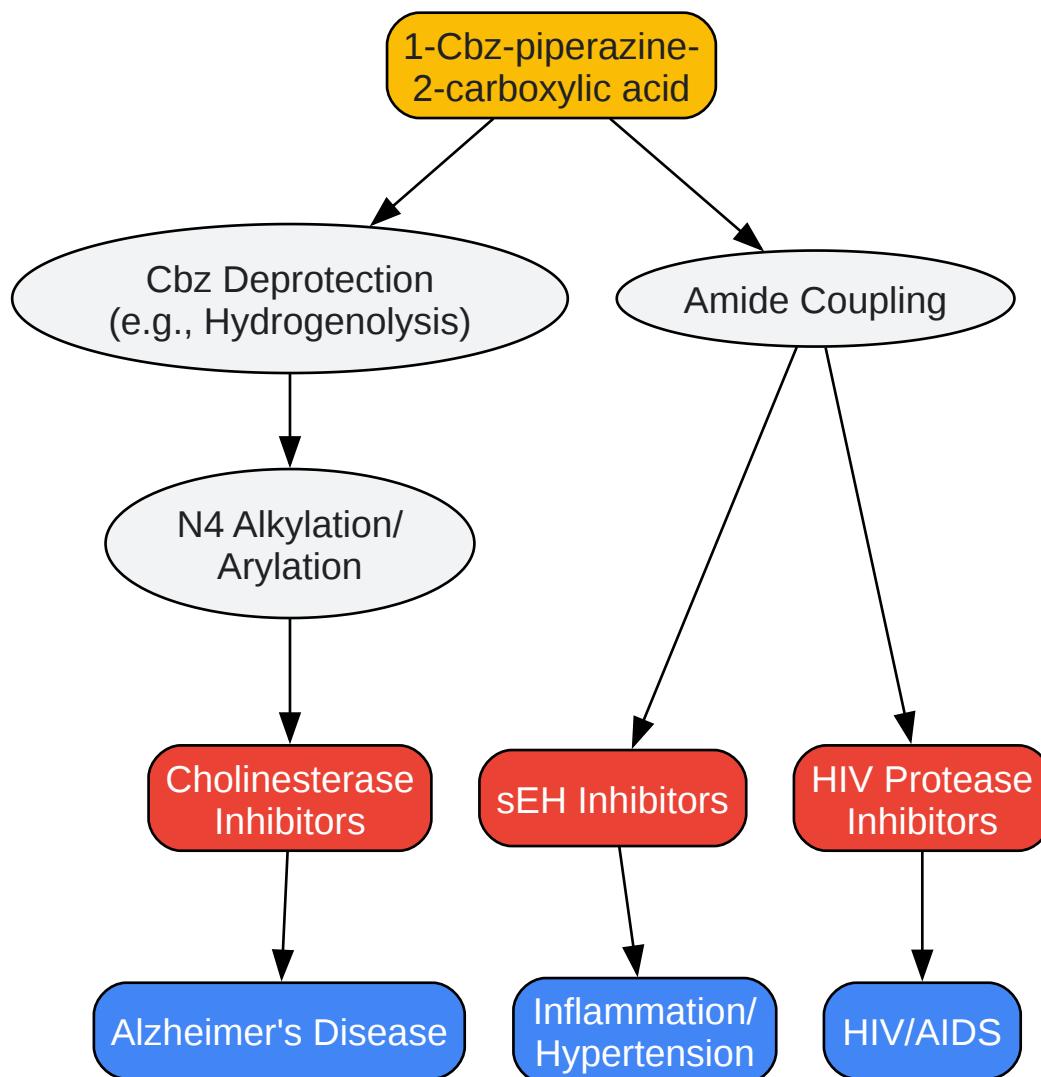
Objective: To couple 1-Cbz-piperazine-2-carboxylic acid with a primary or secondary amine.

Materials:

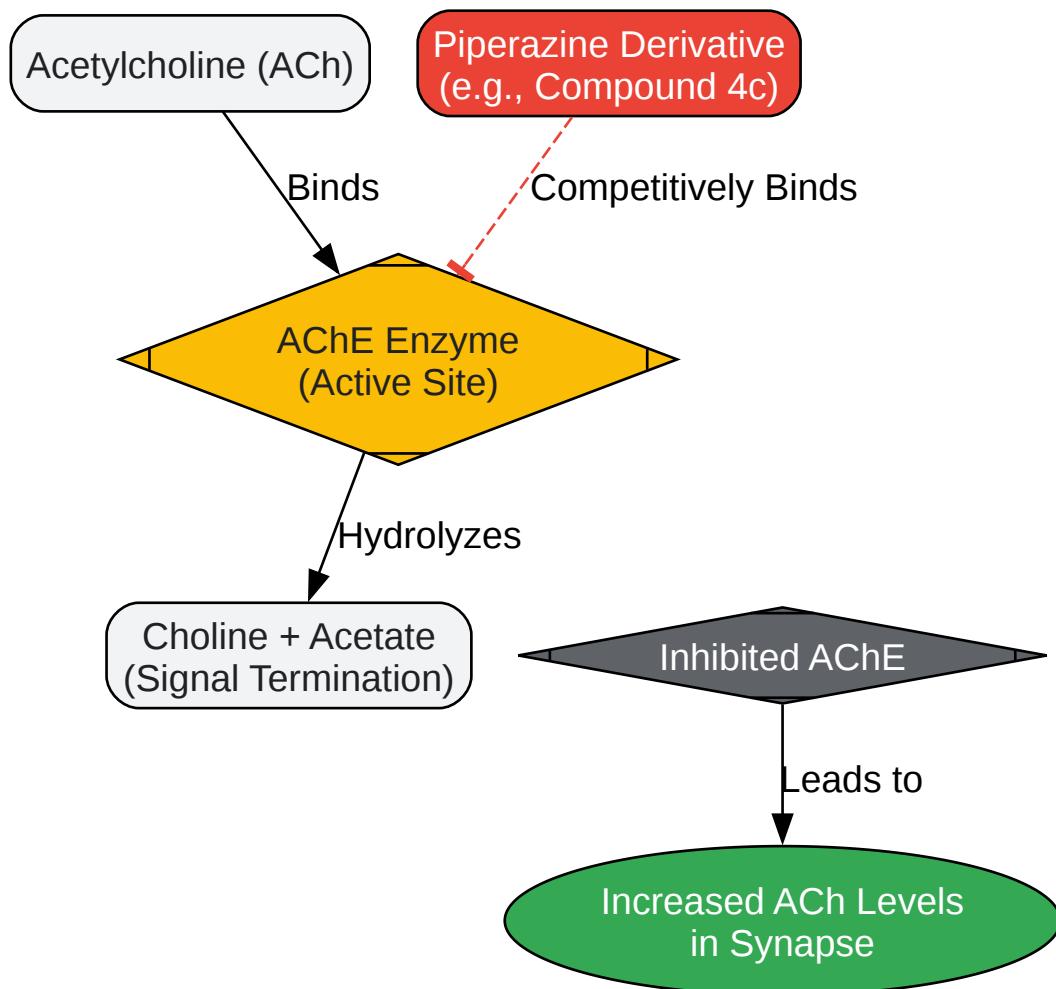

- 1-Cbz-piperazine-2-carboxylic acid
- Target amine (e.g., 4-amino-N-Boc-piperidine)
- Coupling agent, such as EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
- Base/activator, such as DMAP (4-Dimethylaminopyridine) or HOBr (Hydroxybenzotriazole)
- Anhydrous dichloromethane (DCM) as solvent
- Saturated aqueous NaHCO₃ solution

Procedure:

- Dissolve 1-Cbz-piperazine-2-carboxylic acid (1 equivalent), the target amine (1 equivalent), and DMAP (0.1-0.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
- Cool the mixture to 0 °C in an ice bath.
- Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.[10]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 5% NaHCO₃ solution, and brine.[10]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the resulting crude amide by flash column chromatography on silica gel.[10]


Visualized Workflows and Pathways

The following diagrams illustrate the synthetic utility and therapeutic relevance of **1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid**.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in drug discovery.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for cholinesterase inhibitor derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 129365-24-8|1-((Benzyl)carbonyl)piperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1-(Benzylloxycarbonyl)piperazine-2-carboxylic acid | CAS 129365-24-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. biosynce.com [biosynce.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1217437-93-8|(S)-1-((Benzyl)carbonyl)piperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 1-((Benzyl)carbonyl)piperazine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143169#1-benzyl-oxycarbonyl-piperazine-2-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com